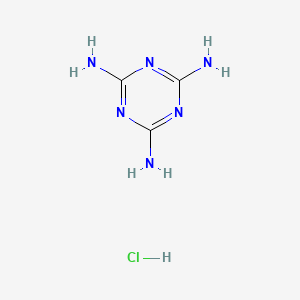

Melamine hydrochloride

Description

Properties

CAS No. |

626-32-4 |

|---|---|

Molecular Formula |

C3H7ClN6 |

Molecular Weight |

162.58 g/mol |

IUPAC Name |

1,3,5-triazine-2,4,6-triamine;hydrochloride |

InChI |

InChI=1S/C3H6N6.ClH/c4-1-7-2(5)9-3(6)8-1;/h(H6,4,5,6,7,8,9);1H |

InChI Key |

HPJKLCJJNFVOEM-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for Melamine Hydrochloride

Optimized Protonation Pathways and Controlled Acid-Base Synthesis of Melamine (B1676169) Hydrochloride

The primary method for synthesizing melamine hydrochloride is through the direct acid-base reaction between melamine and hydrochloric acid. This process involves the protonation of the amine groups on the melamine molecule. vulcanchem.com

Experimental Procedures for Crystalline this compound Preparation

The preparation of crystalline this compound typically involves dissolving melamine in an aqueous solution of hydrochloric acid. prepchem.com Key experimental parameters that are controlled to ensure the formation of a crystalline product include temperature, pH, and solvent selection.

One common procedure involves the following steps:

A specific amount of melamine is added to a reaction flask containing hydrochloric acid. prepchem.com

The mixture is heated, often to reflux, for a set period to ensure complete reaction. prepchem.com

The solution is then cooled to allow for the crystallization of this compound.

The resulting crystalline product is filtered, washed with deionized water, and dried. prepchem.com

Purification of the crude product is often achieved through recrystallization, for instance, using a methanol-water mixture. The process involves dissolving the crude this compound in the solvent system at an elevated temperature and then cooling it to precipitate the purified crystals.

A study optimizing reaction parameters reported a 95% yield under specific conditions, as detailed in the table below.

| Parameter | Optimized Value |

| Molar Ratio (melamine:HCl) | 1:1.2 |

| Temperature | 70°C |

| Reaction Time | 2 hours |

This interactive table summarizes the optimized reaction conditions for the synthesis of this compound, achieving a high product yield.

Strategies for Mitigating Polyhydrochloride Formation during Synthesis

A significant challenge in the synthesis of this compound is the potential formation of polyhydrochlorides, where more than one mole of hydrochloric acid reacts with a mole of melamine. vulcanchem.com This over-acidification can lead to impurities in the final product. vulcanchem.com

To mitigate this, precise control of the reaction stoichiometry and pH is essential. vulcanchem.com Maintaining a pH of less than 2.5 is often targeted to ensure complete monoprotonation without favoring the formation of polyhydrochlorides. vulcanchem.com Careful, dropwise addition of concentrated hydrochloric acid allows for better pH control throughout the reaction. vulcanchem.com

Investigation of Reaction Conditions and Their Influence on Product Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Factors such as temperature, reaction time, and the molar ratio of reactants play a crucial role.

Temperature: Higher temperatures, typically between 60-80°C, facilitate the complete protonation of melamine's amine groups. However, excessively high temperatures should be avoided to prevent potential decomposition.

Molar Ratio: A slight excess of hydrochloric acid (e.g., a 1:1.2 molar ratio of melamine to HCl) can drive the reaction to completion and achieve a high yield. However, a large excess can increase the risk of polyhydrochloride formation. vulcanchem.com

Reaction Time: Adequate reaction time, such as 1.5 to 2 hours, is necessary to ensure the reaction proceeds to completion. prepchem.com

One documented synthesis reported an 87.4% yield by refluxing melamine with 37.7% hydrochloric acid for 1.5 hours, followed by cooling, filtration, and drying. prepchem.com The purity was confirmed by comparing the calculated and found chlorine percentages. prepchem.com

Supramolecular Assembly Approaches Utilizing this compound as a Precursor

This compound serves as a valuable precursor in the field of supramolecular chemistry. rsc.org Its ability to form hydrogen bonds and participate in non-covalent interactions makes it a key building block for constructing complex, well-organized structures. vulcanchem.comnso-journal.org

One notable application is in the synthesis of photoactive carbon nitride materials. mpg.de Through supramolecular assembly, the morphology and chemical properties of the resulting carbon nitride can be manipulated, leading to materials with enhanced photophysical characteristics suitable for applications like photocatalysis. nso-journal.org The introduction of hydrochloric acid into a melamine solution creates additional hydrogen-halogen bonds, which helps to optimize the arrangement of the melamine units. nso-journal.org This modification can lead to carbon nitride with enhanced light-harvesting abilities and charge separation efficiency. nso-journal.org

Researchers have demonstrated that pretreating melamine with acids like hydrochloric acid before thermal condensation can significantly influence the properties of the resulting graphitic carbon nitride (g-C3N4). researchgate.net This pretreatment can lead to an increased surface area and improved photocatalytic activity. researchgate.net The acid treatment facilitates the polymerization process and promotes the release of ammonia (B1221849) gas, contributing to the formation of a more porous structure. researchgate.net

Sustainable and Scalable Synthetic Methodologies for this compound Production

The development of sustainable and scalable methods for producing this compound is an ongoing area of research. A key focus is on improving the energy efficiency of the process and minimizing waste.

Scalability presents its own set of challenges. Precise pH control, which is critical to avoid byproduct formation, can be more difficult to maintain in large-scale industrial reactors. vulcanchem.com Additionally, the handling of concentrated hydrochloric acid requires specialized equipment and safety protocols.

Future research in this area may focus on exploring alternative, "greener" solvents and catalysts, as well as developing continuous flow processes that could offer better control over reaction parameters and improve scalability. The use of mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, could also present a more sustainable alternative.

Fundamental Structural Chemistry and Advanced Elucidation Techniques for Melamine Hydrochloride Systems

Theoretical and Computational Probes of Molecular Architecture and Protonation States

Computational chemistry offers a powerful lens to examine the melamine (B1676169) hydrochloride system at a molecular level, providing data that complements and explains experimental observations.

Quantum Chemical Calculations (e.g., DFT, B3LYP) for Electronic Transitions and Ground-State Energies

Density Functional Theory (DFT) is a cornerstone for investigating the electronic properties of melamine and its protonated forms. The B3LYP functional, in particular, has been widely used to determine ground-state geometries, energies, and electronic transitions. nih.govresearchgate.netscience.gov

Quantum chemical calculations reveal that protonation, as in melamine hydrochloride, significantly impacts the electronic structure. In acidic media, the nitrogen atoms of the triazine ring or the amino groups can be protonated. daneshyari.comnih.gov This protonation alters the distribution of electron density across the molecule. DFT studies on protonated melamine derivatives show a localization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) around specific regions of the molecule, which is crucial for understanding its reactivity. daneshyari.com

Calculations performed at the B3LYP/6-311++G(d,p) level of theory, for instance, are used to compute key quantum chemical descriptors. rsc.orggrafiati.com For a protonated melamine-containing polymer, these calculations help in understanding the molecule's interaction with surfaces by evaluating parameters like the HOMO-LUMO energy gap (ΔE), electronegativity (χ), and hardness (η). daneshyari.comrsc.org A smaller energy gap in the protonated form compared to the neutral form suggests higher reactivity. rsc.org

Furthermore, DFT calculations have been employed to model the interaction between melamine and anions, which is relevant to the this compound salt. Studies on melamine:anion complexes with CO2 show binding energies ranging from -29.5 to -33.6 kJ mol⁻¹, indicating stable interactions. acs.org The geometry, vibrational frequencies, and thermodynamic parameters of complex salts containing protonated melamine have been successfully modeled, showing good agreement with experimental X-ray diffraction data. mdpi.com

| System | Method/Basis Set | Parameter | Calculated Value | Reference |

|---|---|---|---|---|

| Melamine-Anion-CO2 Complex | B3LYP-D3(BJ)/aug-cc-pVTZ | Binding Energy | -29.5 to -33.6 kJ/mol | acs.org |

| Protonated Melamine-Formaldehyde Polymer | B3LYP/6-311++G(d,p) | Energy Gap (ΔE) | Lower than neutral state | rsc.org |

| (C3H7N6)2[ZnCl4]·H2O | WB97XD/Lanl2dz | HOMO-LUMO Gap | > 4 eV | mdpi.com |

| Melamine Adsorption on Ga12N12 | DFT | Adsorption Energy | -47.54 kcal/mol | nih.gov |

Molecular Dynamics Simulations of Hydrated this compound and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its surroundings, particularly in aqueous solutions. unitn.itrsc.org These simulations model the time-dependent behavior of the system, offering insights into solvation shells, hydrogen bonding networks, and the aggregation behavior of melamine molecules. nih.gov

Classical MD simulations using force fields like OPLS-AA have been performed to study melamine and cyanuric acid aggregation in water. nih.gov Such studies reveal the formation of hydrogen-bonded networks and π-π stacking interactions that drive the self-assembly process. mdpi.comacs.org For hydrated this compound, MD simulations would show the arrangement of water molecules around the protonated melamine cation and the chloride anion. The proton transfer process in hydrated melamine has been investigated using Born-Oppenheimer molecular dynamics (BOMD), revealing the crucial role of water molecules in facilitating proton transport. researchgate.net

These computational models can explore free-energy surfaces to identify the most stable configurations of molecular aggregates in solution. acs.org Metadynamics simulations, for example, have identified that melamine molecules in water can form both π-stacked and hydrogen-bonded dimers. acs.org The simulations show that intermolecular interactions are fundamental to the self-association processes in aqueous solutions. acs.orgmdpi.com

Computational Modeling of Adsorption Phenomena and Binding Energies (e.g., Langmuir Isotherm, DFT)

The adsorption of melamine from acidic solutions, where it exists as this compound, onto various surfaces has been a subject of both experimental and computational investigation. The Langmuir adsorption isotherm is frequently used to model this phenomenon, suggesting the formation of a monolayer of the adsorbate on the adsorbent surface. rsc.orgrsc.orgncsu.edunih.gov

Studies on the adsorption of melamine on carbon materials from 0.01 M HCl solution have shown that the process is pH-dependent, with different adsorption behavior compared to alkaline media. rsc.orgresearchgate.net The experimental data often fits well with the Langmuir model, indicating strong interactions between the protonated melamine and the surface. rsc.orgnih.gov

DFT calculations complement these experimental findings by providing detailed insights into the binding mechanisms and energies. rsc.orgresearchgate.net DFT has been used to model the adsorption of melamine on various nanostructures, such as graphene and fullerene-like nanocages, revealing strong binding energies. nih.govresearchgate.net For example, the adsorption energy of melamine on a Ga₁₂N₁₂ nanocage was calculated to be -47.54 kcal/mol, indicating a strong, exothermic interaction. nih.gov These theoretical studies help elucidate the nature of the surface-molecule bond, which can be a combination of physical and chemical interactions, and support the interpretation of experimental adsorption data. rsc.orgcsic.es

| System | Adsorption Model | Medium | Key Finding/Value | Reference |

|---|---|---|---|---|

| Melamine on Activated Carbon (AC) | Langmuir Isotherm | 0.01 M HCl | Adsorption is pH-dependent and fits Langmuir model. | rsc.orgresearchgate.net |

| DMF Terpolymer on Mild Steel | Langmuir Isotherm | 1 M HCl | Adsorption indicates strong physisorption and chemisorption. | rsc.orgnih.gov |

| Melamine on Ga12N12 Nanocage | DFT Calculation | - | Adsorption Energy: -47.54 kcal/mol | nih.gov |

| Melamine on AlN Nanocage | DFT Calculation | - | Adsorption Energy: -115.22 kcal/mol | researchgate.net |

Spectroscopic Characterization for Structural Confirmation and Vibrational Analysis

Spectroscopic techniques are indispensable for validating the structures predicted by computational models and for providing a detailed analysis of the molecular vibrations and connectivity within this compound.

High-Resolution Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopies

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a fingerprint of the this compound molecule. nih.govoatext.com The spectra are characterized by specific bands corresponding to the vibrational modes of the triazine ring and the amino groups.

Protonation of melamine to form the hydrochloride salt leads to distinct changes in the IR spectrum. A notable shift is observed for the N-H stretching vibrations, which typically move from around 3400 cm⁻¹ in free melamine to lower frequencies (e.g., ~2800 cm⁻¹) upon protonation, indicative of the formation of an N-H⁺ bond. vulcanchem.com The C=N stretching vibrations of the triazine ring are observed around 1652 cm⁻¹. researchgate.net

DFT calculations are routinely used to simulate the vibrational spectra of melamine and its derivatives. nih.govmdpi.com These theoretical spectra show a satisfactory correlation with experimental results, aiding in the precise assignment of vibrational bands. grafiati.commdpi.com For example, in a study of a zinc complex containing protonated melamine, DFT calculations at the WB97XD/Lanl2dz level accurately predicted the positions of N-H, O-H, and Zn-Cl stretching modes observed in the experimental FT-IR and Raman spectra. mdpi.com The intense Raman band around 670-690 cm⁻¹ is a characteristic total symmetric stretching vibration of the triazine ring. researchgate.net

| Vibrational Mode | System | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| N-H Stretch (Protonated Amine) | This compound | ~2800 | - | vulcanchem.com |

| Triazine Ring Breathing (Raman) | Melamine | 670 | - | researchgate.net |

| NH2 Asymmetric/Symmetric Stretch | (C3H7N6)2[ZnCl4]·H2O | 3689 | 3608 | mdpi.com |

| C-N Stretch / NH2 Bend | Melamine | 1647 - 1436 | - | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ²⁹Si MAS NMR) for Structural Connectivity

NMR spectroscopy is a powerful tool for elucidating the precise structural connectivity of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. In melamine, the amino protons (NH₂) typically show a signal. nih.gov Upon formation of the hydrochloride salt, new signals corresponding to the protonated amine (NH₃⁺) or ring nitrogen (N-H⁺) would appear, and existing signals would shift depending on the extent of protonation and the solvent environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the environment of the carbon atoms. In melamine and its hydrochloride, the carbons of the s-triazine ring are chemically equivalent and typically resonate as a single peak in the range of δ 165–170 ppm. vulcanchem.comchemicalbook.com Studies have shown that the chemical shift of these ring carbons is not significantly affected by protonation. vulcanchem.com In more complex melamine-formaldehyde resins, a variety of signals are observed corresponding to different carbon environments. nih.govscispace.com

²⁹Si MAS NMR: Solid-state ²⁹Si Magic Angle Spinning (MAS) NMR is particularly useful when this compound is incorporated into or onto a silica-based material. nih.gov This technique is used to characterize the silicon environments within a silica (B1680970) support. researchgate.netrsc.org If melamine is covalently attached to silica, T-type signals (R-Si(OSi)ₘ) would be observed, confirming the Si-C bond. researchgate.netuzh.ch In materials where melamine is physically adsorbed, changes in the Q-type signals (Si(OSi)ₙ) of the silica surface (Q², Q³, Q⁴) can indicate interactions between the organic molecule and the inorganic support. nih.govnih.gov For example, ¹H-²⁹Si Cross-Polarization (CP) MAS NMR can probe the proximity between the protons of melamine and the silicon atoms of the silica surface. nih.gov

| Nucleus | System | Chemical Shift (δ, ppm) | Key Observation | Reference |

|---|---|---|---|---|

| ¹³C | This compound | 165–170 | Triazine ring carbons, largely unaffected by protonation. | vulcanchem.com |

| ¹H | Melamine in DMSO-d6 | ~5.93 | Signal from NH₂ groups. | nih.gov |

| ²⁹Si | Functionalized Silica | -92 (Q²), -101 (Q³), -110 (Q⁴) | Distinct resonances for different siloxane environments. | researchgate.net |

| ²⁹Si | Functionalized Silica | -57 (T²), -67 (T³) | Resonances for organosiloxane groups, confirming Si-C bonds. | researchgate.net |

Reactivity, Reaction Mechanisms, and Chemical Transformations Involving Melamine Hydrochloride

Proton Transfer Dynamics and Basicity Modifications in Melamine (B1676169) Hydrochloride Systems

The amino groups on the melamine ring confer basic properties, allowing it to form crystalline, readily hydrolyzable salts such as melamine hydrochloride. at.ua Melamine is a weak base with a reported pKa of 5.0, meaning its aromatic ring becomes protonated at a low pH. researchgate.net The pKb value is 9.0, indicating it is a slightly stronger base than aniline (B41778) (pKb = 9.5). at.ua The formation of this compound significantly alters the electronic properties and proton transfer dynamics of the molecule. In the hydrochloride salt, one of the nitrogen atoms—typically a ring nitrogen—is protonated. This protonation draws electron density from the triazine ring system, influencing the basicity and nucleophilicity of the remaining exocyclic amino groups.

The presence of the protonated site facilitates dynamic proton exchange with solvent molecules and other basic species. The basicity of melamine is a critical factor in its interaction with other chemical systems, such as in the hydrolysis of melamine crosslinked films, where the basic nature of the triazine ring can lead to the absorption of acid. wernerblank.com

| Compound | pKb | Relative Basicity |

|---|---|---|

| Melamine | 9.0 at.ua | Weak Base |

| Aniline | 9.5 at.ua | Weaker Base than Melamine |

| Ammonia (B1221849) | 4.75 | Stronger Base than Melamine |

Hydrolytic Degradation Pathways and Byproduct Formation from this compound

Melamine undergoes stepwise hydrolytic degradation, a process that can be influenced by pH. Given that this compound creates an acidic environment in aqueous solutions, it can facilitate its own degradation. The hydrolysis proceeds through a series of deaminations, where the amino groups are sequentially replaced by hydroxyl groups. at.ua This pathway has been observed in both chemical and microbial degradation processes. researchgate.netuni-konstanz.de

The degradation sequence is as follows:

Melamine is first hydrolyzed to Ammeline (hydroxydiaminotriazine) with the release of ammonia. at.uauni-konstanz.de

Ammeline is further hydrolyzed to Ammelide (dihydroxyaminotriazine), again releasing ammonia. at.uauni-konstanz.de

Finally, Ammelide is hydrolyzed to Cyanuric acid (trihydroxytriazine), completing the deamination process. at.uauni-konstanz.de

Under simulated gastric conditions (acidic pH), it has been confirmed that melamine can be converted to cyanuric acid, with the rate and quantity of transformation dependent on the pH and reaction time. atlantis-press.com

| Step | Reactant | Product | Byproduct |

|---|---|---|---|

| 1 | Melamine | Ammeline | Ammonia at.uauni-konstanz.de |

| 2 | Ammeline | Ammelide | Ammonia at.uauni-konstanz.de |

| 3 | Ammelide | Cyanuric Acid | Ammonia at.uauni-konstanz.de |

Condensation and Polymerization Mechanisms Initiated or Influenced by this compound

The condensation reaction between melamine and formaldehyde (B43269) is highly dependent on pH and the molar ratio of formaldehyde to melamine (F/M). researchgate.netnih.gov The reaction begins with the addition of formaldehyde to the amino groups of melamine to form various methylolmelamines. datapdf.com This is followed by condensation reactions that form methylene (B1212753) (–CH₂–) or ether (–CH₂–O–CH₂–) bridges between melamine units, releasing water. free.frresearchgate.net

Acidic conditions, such as those provided by this compound, favor the formation of methylene bridges, which are crucial for creating a rigid, cross-linked network. free.frnih.gov In contrast, alkaline conditions tend to favor the formation of ether bridges. nih.gov The kinetics of the condensation have been studied, showing that the rate is significantly influenced by pH, with the reaction being much faster in acidic media. researchgate.netresearchgate.net

| Condition | F/M Ratio | pH Range | Predominant Bridge Type | Notes |

|---|---|---|---|---|

| A | 2.0 - 3.0 | 9.3 - 9.8 | Ether | Methylene bridge formation is minor. |

| B | 3.0 | 7.3 - 7.8 | Ether & Methylene | Methylene bridges begin to appear at lower pH. |

| C (Acid-Catalyzed) | Variable | < 7.0 | Methylene | Favored for forming cross-linked networks. free.fr |

In the curing of coatings and advanced polymeric materials, melamine-based crosslinkers react with functional groups on a polymer backbone, such as hydroxyl, carboxyl, or amide groups. wernerblank.com this compound can serve as an acid catalyst to initiate these crosslinking reactions. The mechanism for fully alkylated melamine resins under strong acid catalysis is considered a specific acid catalysis mechanism. wernerblank.comresearchgate.net

The process involves the protonation of an alkoxymethyl group, followed by the elimination of an alcohol molecule to form a resonance-stabilized carbonium-immonium ion. wernerblank.com This highly reactive intermediate then reacts with a hydroxyl group from the polymer backbone to form a stable crosslink. These bonds are formed and broken continuously during the crosslinking process, and the loss of alcohol by evaporation helps drive the reaction to completion. wernerblank.com Melamine itself can also be used as a crosslinking agent for other resins, such as benzoxazines, where it enhances curing reactivity and thermal stability. bohrium.com

Interactions with Inorganic and Organic Reagents: Reaction Specificity and Selectivity

This compound, as a salt of melamine, engages in reactions characteristic of both the melamine molecule and as a weak acid salt. The amino groups of melamine are generally unreactive with alkyl halides but can react with more reactive species or under specific conditions. at.ua For instance, this compound can react with other amine hydrochlorides or with the sodium salts of acids to form substituted melamines or new melamine salts. at.ua

The reactivity demonstrates a degree of selectivity. While it reacts with aniline in the presence of its hydrochloride salt, it shows little reaction with standard reagents for amino groups like acid chlorides under typical Schotten-Baumann conditions. at.ua This indicates that the nucleophilicity of the amino groups is tempered by the electron-withdrawing nature of the triazine ring.

| Reactant(s) | Product | Reaction Type |

|---|---|---|

| This compound + Aniline | 1,3,5-triphenylisomelamine | Substitution/Rearrangement |

| Melamine + Dimethylamine hydrochloride | N², N²-dimethylmelamine | Substitution |

| Melamine + Octadecylamine hydrochloride | N²,N⁴-dioctadecylmelamine | Substitution |

| This compound + Sodium penicillin G | Melamine salt of penicillin | Salt Formation |

| Melamine + Alkyl halides | No reaction (typically) | - |

| Melamine + Acid chlorides (Schotten-Baumann) | No reaction | - |

Advanced Materials Engineering and Functional Applications of Melamine Hydrochloride Derived Systems

Development of Porous Organic Polymers (POPs) and Networks Utilizing Melamine (B1676169) Precursors

Porous Organic Polymers (POPs) derived from melamine precursors have garnered significant interest due to their stable covalent linkages, high surface areas, and tunable functionalities. These materials are synthesized through various strategies, reacting melamine with different organic monomers to create robust, crosslinked networks. The inherent properties of melamine-based POPs, such as thermal stability and the presence of nitrogen-rich cages, make them suitable for applications in gas storage, separation, and catalysis.

The high nitrogen content inherent in the melamine structure is a key feature in designing materials for gas adsorption, particularly for carbon dioxide (CO2) capture. The basic nitrogen sites within the polymer framework, including triazine rings and amine groups, exhibit a strong affinity for acidic CO2 molecules. Researchers have synthesized various melamine-based porous polyamides that demonstrate effective CO2 uptake. The porosity and surface area of these materials, which can be influenced by the choice of solvent during synthesis, are critical factors in their adsorption performance. For example, a polyamide synthesized from melamine and 1,3,5-benzenetricarbonyl trichloride (B1173362) showed different CO2 uptake capacities depending on the solvent system used, highlighting the importance of synthesis conditions in optimizing the material's porous structure.

| Polymer Name | Synthesis Solvents | CO₂ Uptake (mmol g⁻¹) at 273 K, 1 bar | Reference |

|---|---|---|---|

| PA-1 | DMAc–NMP | 0.134 | |

| PA-2 | 1,4-dioxane | 0.086 |

Melamine-based polyamides are typically synthesized through one-pot polyamidation condensation reactions between melamine and monomers such as carboxylic acids, acyl halides, or acid anhydrides. A common synthetic route involves the reaction of 2,4,6-triamino-1,3,5-triazine (melamine) with 1,3,5-benzenetricarbonyl trichloride. This process forms strong amide linkages, resulting in thermally and chemically stable polymer networks.

Porous polyaminal networks are another class of polymers derived from melamine. These are often synthesized through a one-pot polycondensation of melamine or its derivatives (like benzoguanamine) with aldehydes, such as terephthalaldehyde (B141574) or benzaldehyde. This reaction can proceed without a catalyst and produces hyper-crosslinked networks rich in CO2-philic amine and triazine groups.

Characterization of these polymers is performed using a suite of analytical techniques. Fourier-transform infrared spectroscopy (FT-IR) confirms the formation of amide or aminal bonds. X-ray diffraction (XRD) is used to study the amorphous or crystalline nature of the polymers. The thermal stability is assessed using thermogravimetric analysis (TGA), while the morphology and porous structure are examined by scanning electron microscopy (SEM) and Brunauer-Emmett-Teller (BET) N2 sorption experiments, which provide data on specific surface area and pore volume.

Creating hierarchical porous structures, which contain a combination of micropores, mesopores, and macropores, is a key strategy for enhancing the performance of melamine-based materials. Such structures facilitate efficient mass transport and provide a high accessible surface area, which is beneficial for applications ranging from catalysis to adsorption.

One approach involves using melamine-formaldehyde (MF) as a precursor to create monoliths with controlled hierarchical porosity. Another method is to modify existing melamine foam scaffolds. For instance, decorating the skeleton of a melamine foam with silver (Ag) nanoparticles can form nanopores, which, combined with the inherent micropores of the foam, creates a hierarchical structure. Further optimization with materials like cellulose (B213188) nanofibers can refine this pore structure, leading to enhanced properties such as broadband sound absorption and improved mechanical strength. This demonstrates how engineering porosity at multiple length scales can significantly boost the functionality of melamine-derived materials.

Engineering of Functional Melamine-Based Sponges and Foams

Commercial melamine sponges, which are low-density, open-cell foams made from a formaldehyde-melamine-sodium bisulfite copolymer, serve as versatile scaffolds for creating advanced functional materials. Their inherent properties, including high porosity (>99%), a three-dimensional network structure, and amenability to chemical modification, make them ideal building blocks for various applications.

A primary challenge with melamine sponges is their inherent hydrophilicity, which limits their use in applications like oil-water separation. To overcome this, numerous surface modification strategies have been developed to impart hydrophobicity or even superhydrophobicity (water contact angle > 150°). These modifications typically aim to create a low-surface-energy coating with a specific surface roughness.

Common methods include:

Polymer Coatings: A facile one-step modification using poly(phenol-amine) coatings, formed from catechol and diethylenetriamine, can create a superhydrophobic surface on the sponge skeleton.

Silanization: Treatment with agents like methyltrichlorosilane (B1216827) leads to silylation of the sponge surface, converting it from hydrophilic to superhydrophobic.

Composite Coatings: A layer-by-layer approach using materials like chitosan (B1678972) and silica (B1680970) (SiO2) particles, followed by treatment with a low-surface-energy agent like 1-octadecanethiol, can effectively induce superhydrophobicity.

pH-Responsive Grafting: Grafting polymers such as poly(4-vinylpyridine) onto the sponge surface can create "smart" materials with switchable wettability, showing super-hydrophilicity at low pH and high hydrophobicity at neutral pH.

These modifications enable the selective absorption of oils and organic solvents from water with high efficiency and reusability.

| Modification Agent(s) | Resulting Property | Water Contact Angle (°) | Reference |

|---|---|---|---|

| Poly(phenol-amine) / n-dodecanethiol | Superhydrophobic | >150 | |

| Silicone rubber / Silicone oil | Superhydrophobic | 155.7 | |

| Poly(4-vinylpyridine) | pH-Responsive Hydrophobicity | 135 (at pH 7.0) | |

| Chitosan / Silica (SiO₂) / 1-octadecanethiol | Superhydrophobic | >150 |

The 3D porous network of melamine sponges makes them an excellent template for fabricating hybrid composite materials with tailored functionalities. By integrating other materials onto the sponge skeleton, new properties can be introduced while retaining the lightweight and porous nature of the original foam.

Examples of such composites include:

Electromagnetic Wave Absorption: Melamine-formaldehyde foams can be impregnated with Fe3O4 nanoparticles and then carbonized to produce ultralight, porous magnetic carbon foams. These composites, containing graphitic C3N4 and various iron species, exhibit excellent electromagnetic wave absorption capabilities, which are enhanced by the porous architecture that promotes internal reflections and scattering.

Mechanical and Acoustic Enhancement: As mentioned previously, decorating melamine foam with silver nanoparticles and cellulose nanofibers creates a hierarchical composite with significantly improved compressive strength and sound absorption efficiency compared to the pure foam.

Catalysis and Adsorption: The functional groups on the sponge surface allow for the in-situ growth or anchoring of catalytic or adsorptive materials. For instance, a stable linear polymer network can be constructed on the sponge surface via a Schiff base reaction, creating a composite with a high density of active sites for the efficient removal of organic dyes from wastewater. Functionalization with urea-formaldehyde co-oligomers has also been shown to produce hydrophobic sponges effective for the solid-phase extraction of analytes.

These examples underscore the utility of melamine sponges as a versatile platform for designing next-generation 3D porous composites for environmental, electronic, and structural applications.

Application as Crosslinking and Doping Agents in Polymer Science and Nanomaterial Synthesis

Melamine hydrochloride plays a pivotal role as both a crosslinking and doping agent, facilitating the formation of robust, three-dimensional polymer networks and introducing nitrogen atoms into carbon-based materials to enhance their properties. The in situ formation of this compound from melamine under acidic conditions is central to these applications.

In the synthesis of polyimide (PI) aerogels, melamine is introduced as an economical and effective crosslinking agent. rsc.orgresearchgate.net The synthesis typically involves the reaction of a dianhydride with a diamine to form a poly(amic acid) solution. The subsequent addition of melamine and a chemical imidization agent, often in a solvent that can create an acidic environment, leads to the formation of a crosslinked gel. During this process, the acidic environment facilitates the protonation of melamine's amino groups, forming this compound. This protonated form is highly reactive towards the anhydride-capped ends of the poly(amic acid) oligomers.

The trifunctional nature of melamine allows it to form a three-dimensional network structure within the polyimide matrix, significantly enhancing the mechanical strength and thermal stability of the resulting aerogel. mdpi.com The use of melamine as a crosslinker has been shown to produce melamine-crosslinked PI (MPI) aerogels with low shrinkage, ultralight bulk densities, and low thermal conductivity. rsc.org The properties of these aerogels can be tailored by adjusting the polymer concentration and the specific diamines used in the synthesis. rsc.org

A study demonstrated that melamine-crosslinked polyimide aerogels exhibited considerable thermal stability, with decomposition starting at temperatures as high as 503°C. rsc.org Furthermore, these aerogels displayed acceptable compressive strength, with a Young's modulus ranging from 1.12 to 10.04 MPa. rsc.org The method of drying the aerogel also significantly impacts its final properties. Supercritical ethanol (B145695) drying, for instance, has been shown to produce MPI aerogels with a more robust branching structure and enhanced mechanical strength compared to those dried with supercritical CO2. acs.orgucl.ac.uk This results in improved in-use shape stability against shrinking at high temperatures. acs.orgucl.ac.uk

| Property | Value | Reference |

|---|---|---|

| Bulk Density | 0.084–0.116 g/cm³ | rsc.org |

| Thermal Conductivity | < 40.0 mW/m·K | rsc.org |

| Onset Decomposition Temperature | Up to 503°C | rsc.org |

| Young's Modulus | 1.12–10.04 MPa | rsc.org |

| Volume Shrinkage (Supercritical Ethanol Drying) | As low as 2.64% after 72h at 280°C | ucl.ac.uk |

This compound is instrumental in the synthesis of nanoporous carbon (NPC) materials, particularly from waste polymers like poly(vinyl chloride) (PVC). surrey.ac.ukacs.org In this process, melamine is physically ground with PVC waste. Upon heating, the PVC undergoes dehydrochlorination, releasing hydrogen chloride (HCl) gas. This HCl reacts with the melamine present in the mixture to form this compound in situ.

The this compound then acts as a cross-linking and nitrogen-doping agent. It facilitates the cross-linking of the degrading PVC chains, which is crucial for increasing the carbon yield and creating a porous structure. surrey.ac.uk The thermal decomposition of this compound at higher temperatures releases nitrogen-containing gases, which act as a template for the formation of pores and simultaneously dopes the resulting carbon matrix with nitrogen atoms. surrey.ac.uk This nitrogen doping is highly beneficial as it creates active sites, enhancing the material's performance in applications such as catalysis. surrey.ac.ukacs.org

Research has shown that this method provides a sustainable route to produce NPCs with tunable nitrogen content and defect sites by simply adjusting the initial amount of melamine. surrey.ac.ukacs.org These materials have demonstrated superior performance as catalysts in reactions like acetylene (B1199291) hydrochlorination, a key process for producing vinyl chloride monomer, which is the precursor for PVC. surrey.ac.uk This creates a closed-loop recycling opportunity for PVC waste.

| Feature | Description | Reference |

|---|---|---|

| Precursors | Poly(vinyl chloride) (PVC) waste and melamine | surrey.ac.ukacs.org |

| Role of this compound | In situ formed; acts as a cross-linking and N-doping agent | surrey.ac.uk |

| Key Benefits | Increased carbon yield, creation of porous structure, nitrogen doping | surrey.ac.uk |

| Tunability | Nitrogen content and defect sites adjustable by melamine amount | surrey.ac.ukacs.org |

| Application | High-performance catalyst for acetylene hydrochlorination | surrey.ac.uk |

Novel Material Architectures Derived from this compound (e.g., Nanosheets, Nanoparticles, Nanocomposites)

The inherent molecular structure of melamine and its ability to form this compound under certain conditions make it an excellent precursor for a variety of novel material architectures, including nanosheets, nanoparticles, and nanocomposites.

Graphitic carbon nitride (g-C3N4) nanosheets, a metal-free photocatalyst, can be synthesized through the thermal polycondensation of melamine. nih.gov While the direct precursor is melamine, the use of volatile ammonium (B1175870) salts such as ammonium chloride (NH4Cl) during the synthesis can lead to the in situ formation of intermediates analogous to this compound. nih.gov The decomposition of these salts releases gases like HCl, which can influence the polymerization and exfoliation process, leading to the formation of ultrathin nanosheets with high surface area and enhanced photocatalytic activity. nih.gov These g-C3N4 nanosheets have shown significantly higher activity than bulk g-C3N4 for the photocatalytic degradation of pollutants and for hydrogen evolution under visible light. nih.gov

Melamine can also be used to synthesize transition metal carbide nanoparticles. In this process, melamine acts as a carburization agent when reacted with metal oxides at relatively low temperatures. researchgate.net The reaction mechanism involves the decomposition of melamine, which can be influenced by the reaction atmosphere. While not explicitly starting with this compound, any acidic species present could protonate the melamine and affect the reaction pathways. This method has been successfully used to produce fine nanoparticles of NbC, TaC, VC, WC, and MoC with narrow size distributions. researchgate.net

Furthermore, melamine-formaldehyde (MF) resins can be used to create nanocomposites. For instance, electrically conductive MF nanocomposites have been developed by incorporating graphite (B72142) nanosheets. The uniform dispersion of these nanosheets within the MF matrix is crucial for achieving electrical percolation at low filler loadings. While this application primarily focuses on the MF resin, the synthesis of the resin itself involves reactions where the pH can influence the condensation of melamine and formaldehyde (B43269), suggesting a role for the protonated form of melamine in controlling the polymer structure.

| Material Architecture | Precursors/Method | Key Features | Reference |

|---|---|---|---|

| g-C3N4 Nanosheets | Thermal polycondensation of melamine with volatile ammonium salts (e.g., NH4Cl) | High surface area, enhanced photocatalytic activity for pollutant degradation and H2 evolution. | nih.gov |

| Transition Metal Carbide Nanoparticles | Reaction of melamine with transition metal oxides | Efficient synthesis of fine nanoparticles (e.g., NbC, TaC, VC) with narrow size distribution. | researchgate.net |

| Melamine-Formaldehyde Nanocomposites | Incorporation of fillers like graphite nanosheets into MF resin | Achieves electrical conductivity at low filler content. |

Catalytic Performance and Mechanistic Insights of Melamine Hydrochloride Based Catalysts

Heterogeneous Catalysis Facilitated by Melamine (B1676169) Hydrochloride-Derived Supports

The unique structural and chemical properties of melamine-based compounds make them excellent candidates for creating robust and efficient heterogeneous catalyst supports. The high nitrogen content, thermal stability, and tunable surface chemistry allow for the design of catalysts with enhanced performance and reusability.

Melamine-functionalized supports have demonstrated significant potential in facilitating various organic reactions. For instance, graphitic carbon nitride (g-C3N4), prepared from the pyrolysis of melamine, has been identified as an effective metal-free catalyst for Knoevenagel condensation. The catalytic activity is attributed to the basic sites on the g-C3N4 surface, with variations in tertiary nitrogen content influencing both benzaldehyde conversion and selectivity. In one study, carbon nitride synthesized using a silica (B1680970) hard template achieved a product yield of 50.9%.

In other applications, melamine has been immobilized onto silica supports extracted from rice husk ash. This resulting catalyst, tested in the esterification of acetic acid with different alcohols, achieved a conversion rate of 73% with 100% selectivity for the corresponding esters. A key advantage of such heterogeneous catalysts is their ease of regeneration and reuse over multiple cycles without a significant loss of catalytic activity. While the Suzuki-Miyaura coupling is a cornerstone of C-C bond formation typically relying on palladium catalysts, research into novel supports is ongoing. Nitrogen-doped graphene, another material conceptually related to melamine-derived carbon nitrides, has been explored for supporting palladium nanocatalysts in these reactions.

The versatility of melamine allows for its incorporation into a wide array of nanocomposite materials, creating catalysts tailored for specific applications. These composites leverage the synergistic effects between the melamine-derived component and other materials like metal-organic frameworks (MOFs), polymers, and nanoparticles.

One approach involves modifying a Cr-MIL-101-NH2 MOF with cyanuric chloride and subsequently with melamine. The resulting material benefits from the MOF's large pore size and surface area, while the melamine functionalization introduces catalytically active –NH2 sites, proving effective in heterogeneous catalysis. Similarly, three-dimensional porous catalysts have been synthesized using commercial melamine sponges as a framework. By coating the sponge with polydopamine (PDA) and then co-loading it with MnOx and graphitic carbon nitride (GCN), a catalyst with excellent photothermal performance for formaldehyde (B43269) oxidation was created. The melamine sponge provides a robust, high-surface-area support for the active catalytic components.

Another innovative design involves decorating melamine foams with gold (Au) and palladium (Pd) nanoparticles. A polydimethylsiloxane coating is first applied to the foam, which facilitates the in-situ formation of metallic nanoparticles upon immersion in precursor solutions. These functionalized foams show promise as stable and efficient catalysts for applications in water treatment and hydrogenation reactions.

Photocatalytic and Piezocatalytic Systems Utilizing Melamine Hydrochloride Precursors

This compound is a key precursor in the synthesis of graphitic carbon nitride (g-C3N4), a metal-free semiconductor that has garnered immense interest for its performance in photocatalysis and emerging applications in piezocatalysis.

Graphitic carbon nitride materials prepared directly from this compound have been investigated as metal-free catalysts for pollutant degradation. The synthesis typically involves the thermal polycondensation of the precursor. Studies have shown that modifying the polymerization process of melamine by adding volatile salts like ammonium (B1175870) chloride can create g-C3N4 nanosheets with enhanced photocatalytic activity. The decomposition of these salts during synthesis releases gases that help to form a more porous structure with a higher specific surface area.

The performance of these materials is often evaluated by their ability to degrade organic dyes and produce hydrogen under visible light. For example, g-C3N4 nanosheets synthesized with a melamine–urea–NH4Cl precursor mixture demonstrated a photocatalytic H2 production activity of 1853.8 μmol·h⁻¹·g⁻¹, a rate 9.4 times higher than that of bulk g-C3N4 derived from melamine alone mdpi.com. Similarly, these materials show high efficiency in degrading pollutants; one such catalyst degraded approximately 98% of methylene (B1212753) blue within 50 minutes.

| Catalyst System | Target Application | Performance Metric | Result | Reference |

|---|---|---|---|---|

| g-C3N4-M-U-Cl-600 | Hydrogen Evolution | H₂ Production Rate | 1853.8 μmol·h⁻¹·g⁻¹ | mdpi.com |

| g-C3N4-M-U-Cl-600 | Methylene Blue Degradation | Degradation Percentage | ~98% in 50 min | |

| g-C3N4-M-U-Cl-600 | Methyl Orange Degradation | Degradation Percentage | ~78% in 100 min | |

| Urea-treated g-C3N4 | Hydrogen Evolution | H₂ Production Rate | 498.9 μmol·h⁻¹·g⁻¹ | |

| Urea-treated g-C3N4 | Rhodamine B Degradation | Rate Enhancement vs. Bulk | 7.2 times faster |

Beyond photocatalysis, melamine-derived g-C3N4 is emerging as an effective piezocatalyst, converting mechanical energy into chemical potential for environmental applications. researchgate.net When subjected to mechanical stress, such as ultrasonic vibration, piezoelectric materials like g-C3N4 generate an internal electric field. This field drives the separation of charge carriers (electrons and holes) to the catalyst's surface. researchgate.net

These surface charges can then react with surrounding water and oxygen molecules to produce reactive oxygen species (ROS), such as superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH). researchgate.net These highly reactive species are capable of breaking down complex organic pollutants into simpler, less harmful compounds. researchgate.net Research has demonstrated the efficacy of g-C3N4 as a piezoelectric catalyst for degrading dyes like rhodamine B and indigo carmine in the presence of ultrasound, highlighting a novel, energy-efficient pathway for water purification. researchgate.net

Mechanistic Studies of Catalyst-Substrate Interactions and Reaction Pathways

Understanding the underlying mechanisms of catalysis is crucial for designing more efficient materials. For melamine-based catalysts, studies have focused on the role of their unique electronic and surface properties. In the photocatalysis of g-C3N4, the enhancement of activity is often attributed to improved charge separation and transfer. When g-C3N4 is treated with urea, for instance, an isotype heterojunction is formed. This structure creates a band offset that drives the efficient separation of photogenerated electrons and holes, reducing their recombination rate and making more charge carriers available for redox reactions.

Mechanistic studies of melamine-formaldehyde resins have utilized analysis of volatile reaction products to determine the pathways occurring during crosslinking. It was found that with fully alkylated resins, specific acid catalysis is the dominant mechanism. In advanced powder metallurgy, the chemical interactions between melamine, binder components, and metallic powders are critical. Studies have shown that melamine can have a lubricating effect and its functional groups play an active role in the catalytic debinding process by trapping released formaldehyde, which points to a direct interaction between the melamine structure and reaction intermediates. Furthermore, the layered structure of melamine-derived carbon nitride membranes contains unreacted amino and imino groups that can be protonated or deprotonated, allowing for dynamic control over surface charge and influencing ion transport mechanisms.

Coordination Chemistry and Supramolecular Interactions of Melamine Hydrochloride

Synthesis and Structural Characterization of Metal-Melamine Hydrochloride Complexes

The synthesis of metal-melamine complexes often involves reacting a melamine (B1676169) salt, or melamine itself, with a metal salt in a suitable solvent. The resulting structures are heavily influenced by the metal ion, the counter-anions, and the reaction conditions. The characterization of these complexes is primarily accomplished through single-crystal X-ray diffraction, which reveals the intricate coordination and hydrogen-bonding networks that define the crystal lattice.

One notable example is the synthesis of a copper-melamine complex, (H2Melamine)[CuCl5]Cl. researchgate.netresearchgate.net In this structure, the melamine molecule is doubly protonated. The crystal structure consists of alternating positive and negative layers. The negative layers are composed of CuCl5³⁻ anions and non-coordinating Cl⁻ anions, while the positive layers are formed by hydrogen-bonded dimers of the diprotonated melamine cations ([H2melamine²⁺]₂). researchgate.netresearchgate.net The cohesion of the three-dimensional lattice is ensured by extensive N-H···N and N-H···Cl hydrogen bonds. researchgate.netresearchgate.net

Researchers have also reported the synthesis of various copper(I) and copper(II) melamine complexes. For instance, complexes with formulas like [CuCl₂(Mel)₂] and [CuX₂(Mel)] (where X can be Cl, Br, or OAc) have been formed by heating solutions of the corresponding copper(II) salt with melamine. wm.edu A structurally characterized copper(II) melamine complex, [Cu(C₃H₆N₆)(µ-OCH₃)(ONO₂)(HOCH₃)]₂, was synthesized through an in situ conversion of diacetylmelamine to melamine in the presence of copper(II) nitrate. rsc.org This was a significant finding as it provided one of the first structurally confirmed examples of direct metal-melamine bonding. rsc.org In this complex, the individual units are linked into sheets via N-H···O and O-H···N hydrogen bonds. rsc.org

The table below summarizes key details of synthesized metal-melamine complexes.

| Compound Formula | Metal Ion | Key Structural Features | Synthesis Method |

| (H₂Melamine)[CuCl₅]Cl | Copper(II) | Alternating layers of [CuCl₅]³⁻/Cl⁻ anions and hydrogen-bonded [H₂melamine²⁺]₂ dimers. researchgate.netresearchgate.net | Reaction of melamine with copper(II) chloride. |

| [Cu(C₃H₆N₆)(µ-OCH₃)(ONO₂)(HOCH₃)]₂ | Copper(II) | Direct Cu-melamine coordination; complexes linked into sheets via hydrogen bonds. rsc.org | In situ conversion of diacetylmelamine in the presence of copper(II) nitrate. rsc.org |

| [CuCl₂(Mel)₂] | Copper(II) | Coordination complex formed between Cu(II) and melamine. wm.edu | Heating butanol or methanol (B129727) solutions of CuCl₂ with melamine. wm.edu |

| [Cu₃Cl₃(MA)]n | Copper(I) | Melamine acts as a µ₃ bridge, forming a 3D framework. nih.govresearchgate.net | Reaction of CuCl with melamine. nih.govresearchgate.net |

| [Cu₂Br₂(MA)]n | Copper(I) | Melamine acts as a µ₂ bridge, linking (Cu₂Br₂)∞ stairs. nih.govresearchgate.net | Reaction of CuBr with melamine. nih.govresearchgate.net |

Elucidation of Novel Coordination Motifs and Binding Sites in Melamine-Metal Systems

The versatility of melamine as a ligand allows for the formation of unusual coordination motifs that go beyond simple monodentate binding. Research into organic-inorganic hybrid copper halides has revealed novel µ₂- and µ₃-coordination modes for melamine, where the ligand bridges two or three metal centers, respectively. nih.govresearchgate.net These unique binding modes are directed by N-H···X (where X = Cl or Br) hydrogen bonds. nih.govresearchgate.net

In the complex [Cu₂Br₂(MA)]n (MA = melamine), the melamine ligand exhibits a µ₂-coordination mode, using two of its N-heterocycle atoms to link infinite (Cu₂Br₂) stair-like structures. nih.govresearchgate.net In contrast, in [Cu₃Cl₃(MA)]n, melamine acts as a novel µ₃ bridge, contributing to the formation of a three-dimensional framework. nih.govresearchgate.net The ability of melamine to adopt these higher coordination modes is crucial for building extended, robust structures.

The specific binding sites within metal-ligand complexes are established by the amino acid sequences that form the first coordination sphere. chimia.ch While canonical amino acids provide a range of binding capabilities, non-canonical structures and modifications can introduce and enhance metal-binding properties. chimia.ch The triazine ring of melamine, with its three endocyclic and three exocyclic nitrogen atoms, provides multiple potential binding sites, and the specific site utilized depends on factors like steric hindrance and the electronic properties of the metal center.

Formation of Metal-Organic Frameworks (MOFs) and Porous Organic Frameworks (POFs) via Melaminates

The ability of melamine to form extended structures through coordination and hydrogen bonding makes it an excellent building block for porous materials like Metal-Organic Frameworks (MOFs) and Porous Organic Frameworks (POFs).

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Melamine has been successfully employed as an organic linker to synthesize MOFs. nih.gov For example, melamine has been used with metal ions like cobalt, nickel, and iron to create MOF materials for applications such as supercapacitors. nih.gov Furthermore, melamine can be used to modify existing MOFs to enhance their functional properties. Novel melamine-modified MOFs based on the UiO-66 structure have been synthesized and show a significantly higher adsorption capacity for heavy metals like Pb(II) compared to the original MOF. researchgate.net The improved performance is attributed to the coordination interaction between the amino groups of melamine and the metal ions. researchgate.net

Porous Organic Frameworks (POFs): POFs are a class of porous materials built from organic monomers linked by strong covalent bonds. researchgate.net Melamine is a popular precursor for POFs due to its nitrogen-rich structure, low cost, and ability to form stable, crosslinked networks. nih.gov These materials, which include covalent-organic frameworks (COFs) and covalent triazine frameworks (CTFs), exhibit high thermal stability, large surface areas, and permanent porosity. researchgate.netnih.gov Melamine-based POFs are synthesized through reactions with various precursors, such as aldehydes, to create networks with aminal linkages (-HN-C-NH-). nih.govmdpi.com For instance, a porous organic polymer was prepared through the polycondensation between melamine and 1,4-phenylene diisocyanate for use in lithium-sulfur batteries. nih.gov Another method involves reacting melamine and cyanuric chloride in dimethyl sulfoxide (B87167) to synthesize a porous covalent organic framework material with a triazine structure. google.com These nitrogen-rich frameworks have shown great potential in applications ranging from gas capture to catalysis and energy storage. mdpi.comgoogle.com

The table below provides an overview of porous frameworks incorporating melamine.

| Framework Type | Precursors | Key Features | Potential Applications |

| Melamine-Modified MOF | UiO-66, Melamine | High adsorption capacity for Pb(II) ions. researchgate.net | Heavy metal wastewater treatment. researchgate.net |

| Co-Me, Ni-Me, Fe-Me MOFs | Melamine, Co/Ni/Fe ions | High power and energy densities. nih.gov | High-performance supercapacitors. nih.gov |

| Melamine-based POF (Polyaminal) | Melamine, Aldehyde derivatives | High surface area, nitrogen-rich, stable networks. nih.govmdpi.com | CO₂ capture, metal ion removal. mdpi.com |

| Melamine-based POF (COF) | Melamine, Cyanuric chloride | High nitrogen content, large specific surface area. google.com | Adsorption, catalysis, electrode materials. google.com |

| HUT3 POF | Melamine, 1,4-phenylene diisocyanate | Chemisorption and physical constraints for polysulfides. nih.gov | High-performance lithium-sulfur batteries. nih.gov |

Environmental Remediation Applications of Melamine Hydrochloride Derived Materials

Advanced Adsorption Technologies for the Removal of Environmental Pollutants

The high nitrogen content and tunable porosity of materials derived from melamine (B1676169) make them excellent candidates for advanced adsorbents. These materials can be tailored to have high surface areas and specific functional groups that exhibit strong affinities for a wide range of environmental pollutants, including heavy metals, organic dyes, and gaseous pollutants.

Porous carbons derived from melamine-formaldehyde resins have demonstrated significant potential for removing organic dyes from aqueous solutions. Research has shown that these materials can effectively adsorb pollutants like Malachite Green (MG) and Methylene (B1212753) Blue (MB). The adsorption capacity is influenced by factors such as pH and adsorbent dosage, with reported capacities reaching up to 25 mg/g for MG and 35 mg/g for MB. google.com The mechanism often involves electrostatic interactions between the cationic dyes and the negatively charged surface of the carbon material at higher pH levels. google.com

Furthermore, mesoporous poly-melamine-formaldehyde (mPMF) has been synthesized and proven highly effective for the removal of toxic heavy metal ions, such as lead (Pb(II)), from water. researchgate.net These materials can reduce lead concentrations to trace levels within seconds and show high selectivity for lead even in the presence of other common cations. researchgate.net Similarly, melamine-derived mesoporous carbons have been developed for the efficient removal of mercury (Hg(II)). One such N-functionalized mesoporous carbon (MCN1) exhibited a high specific surface area of 648.372 m²·g⁻¹ and achieved nearly 100% removal of trace mercury from aqueous solutions over a broad pH range. nih.gov Other melamine-supported porous organic polymers have recorded maximum Hg(II) adsorption capacities as high as 392 mg/g. researchgate.net

Beyond liquid-phase applications, these porous polymers are also effective for capturing gaseous pollutants. Nitrogen-rich porous carbons derived from melamine-resorcinol-formaldehyde/graphene oxide composites have shown excellent CO₂ adsorption capabilities, reaching up to 5.21 mmol·g⁻¹ at 298.15 K and 500 kPa, coupled with high selectivity over nitrogen. mdpi.com

Table 1: Adsorption Performance of Melamine-Derived Materials for Various Pollutants

Adsorbent Material Target Pollutant Adsorption Capacity Specific Surface Area (m²/g) Key Findings/Conditions Melamine-Formaldehyde Porous Carbon Methylene Blue (MB) 35 mg/g Not specified Adsorption increases with pH; optimal above pH 8. researchgate.net Melamine-Formaldehyde Porous Carbon Malachite Green (MG) 25 mg/g Not specified Adsorption increases with pH; optimal around pH 6. researchgate.net Melamine-Derived Mesoporous Carbon (MCN1) Mercury (Hg(II)) ~100% removal 648.372 Effective over a broad pH range (2-9). Melamine-Supported Porous Polymer Mercury (Hg(II)) 392 mg/g 645 Demonstrates high uptake capacity for heavy metals. Mesoporous Poly-Melamine-Formaldehyde (mPMF) Lead (Pb(II)) Reduces 100 ppb to <1 ppb Up to 1099 Extremely rapid adsorption kinetics (<30 seconds). nih.gov Melamine-Derived Porous Carbon Carbon Dioxide (CO₂) 5.21 mmol/g 1264 High selectivity for CO₂ over N₂; tested at 298.15 K.

Catalytic Degradation of Organic Contaminants in Aqueous and Gaseous Phases

Melamine-derived materials, particularly those synthesized using melamine hydrochloride, serve as effective metal-free catalysts for the degradation of persistent organic pollutants. The use of this compound as a precursor can lead to materials with enhanced properties, such as higher surface area, which boosts catalytic activity.

A notable application is the synthesis of graphitic carbon nitride (g-C₃N₄) from this compound for the photocatalytic degradation of dyes. Studies have shown that g-C₃N₄ prepared from this compound exhibits significantly higher activity for the degradation of Acid Orange 7 compared to g-C₃N₄ synthesized from pure melamine. researchgate.net This enhanced performance is attributed to a dramatic increase in the BET surface area. researchgate.net When activated by peroxymonosulfate (B1194676) (PMS) under visible light, these catalysts generate potent reactive species like sulfate (B86663) radicals, superoxide (B77818) radicals, and photogenerated holes that effectively break down the organic dye molecules. researchgate.net

In the realm of pharmaceuticals and personal care products (PPCPs), which are increasingly detected in water bodies, melamine-derived catalysts have shown great promise. For instance, Zn-doped porous graphitic carbon nitride, synthesized using melamine, has been used for the photodegradation of contaminants like sulfamethoxazole, tetracycline, and triclosan. acs.org These catalysts can achieve over 98% degradation of the target PPCPs. acs.org Similarly, phosphorus-doped g-C₃N₄ has demonstrated the ability to remove over 99% of the antibiotic trimethoprim (B1683648) from water within 90 minutes under LED irradiation. acs.org Carbon-defective g-C₃N₄ has also proven effective, enhancing the degradation rate of amide local anesthetics by approximately 2.5 times compared to standard g-C₃N₄. nih.gov

The catalytic activity of these materials also extends to the reduction of nitroaromatic compounds, which are common industrial pollutants. Copper-containing polyoxometalate-based melamine has been utilized for the catalytic reduction of various nitroaromatic compounds and organic dyes with high conversion rates and short reaction times.

Table 2: Catalytic Degradation Efficiency of Melamine-Derived Materials

Catalyst Material Target Contaminant Degradation Efficiency Reaction Time Key Findings/Conditions g-C₃N₄ from this compound Acid Orange 7 Significantly higher than melamine-derived g-C₃N₄ Not specified Visible light irradiation with peroxymonosulfate activation. researchgate.net Zn-Doped Porous g-C₃N₄ Pharmaceuticals (SMX, TET, TC) >98% Not specified Effective under visible light conditions. Phosphorus-Doped g-C₃N₄ Trimethoprim (TMP) >99% 90 min Degradation under 405 nm LED irradiation. researchgate.net Carbon-Defective g-C₃N₄ Lidocaine Rate constant 2.5x higher than pristine g-C₃N₄ Not specified Pseudo-first-order reaction kinetics. Urea-treated g-C₃N₄ Rhodamine B Degradation rate enhanced 7.2 times Not specified Compared to bulk g-C₃N₄ under visible light. researchgate.net

Hydrogen Evolution and Sustainable Energy Production Systems Utilizing Melamine-Derived Architectures

The unique electronic and structural properties of melamine-derived materials make them promising candidates for photocatalytic hydrogen production from water, a key process for generating clean and sustainable energy. These materials can be engineered to efficiently absorb light and facilitate the separation of charge carriers, which is crucial for the water-splitting reaction.

Conjugated polymers derived from melamine have been developed as effective photocatalysts for hydrogen evolution under visible light. For example, a melamine-terephthalaldehyde polymer (PMTPA) demonstrated a hydrogen evolution efficiency of up to 58.1 µmol h⁻¹, approximately twice as high as that of bulk g-C₃N₄. rsc.org Another highly efficient system based on a conjugated porous polymer containing thiophene-triazine units achieved a remarkable hydrogen evolution rate of 16.69 mmol g⁻¹h⁻¹ under visible light, even without the use of a platinum co-catalyst. nih.gov

Modifying graphitic carbon nitride (g-C₃N₄), typically synthesized from melamine, has also led to significant improvements in hydrogen production. A urea-treated g-C₃N₄ photocatalyst showed a high hydrogen evolution rate of 498.9 µmol h⁻¹ g⁻¹ under visible light. rsc.org The formation of a g-C₃N₄/g-C₃N₄ isotype heterojunction in this material enhances charge separation and transfer, boosting its photocatalytic performance. rsc.org Similarly, porous g-C₃N₄ synthesized from melamine-ammonium oxalate (B1200264) sheets achieved a hydrogen generation rate of 99.7 µmol h⁻¹, which is nearly 9.5 times higher than that of pristine g-C₃N₄, an effect attributed to its larger specific surface area and improved light absorption. researchgate.net

Furthermore, melamine has been used as a dopant to enhance the performance of other semiconductor materials. Melamine-doped titanium dioxide (TiO₂) samples have shown more than double the photocatalytic activity for hydrogen evolution compared to pure TiO₂. researchgate.net N-doped TiO₂ films have also demonstrated very high H₂ production rates of approximately 601 µmol g⁻¹ h⁻¹. litcatal.com

Table 3: Hydrogen Evolution Rates for Melamine-Derived Architectures

Photocatalyst Material Hydrogen Evolution Rate Light Source Key Features/Co-catalyst Thiophene-Triazine Conjugated Polymer (ThPy-CPP) 16.69 mmol g⁻¹h⁻¹ Visible Light No Pt co-catalyst. Urea-treated g-C₃N₄ 498.9 µmol h⁻¹ g⁻¹ Visible Light Isotype heterojunction enhances charge separation. researchgate.net N-doped TiO₂ film ~601 µmol g⁻¹ h⁻¹ Not specified Higher rate compared to undoped TiO₂ and P25 powder. Porous g-C₃N₄ (from melamine-ammonium oxalate) 99.7 µmol h⁻¹ Visible Light Large specific surface area (91.1 m²/g). mdpi.com Melamine-Terephthalaldehyde Polymer (PMTPA) 58.1 µmol h⁻¹ Visible Light (λ > 420 nm) About 2x higher activity than C₃N₄. google.com Melamine-doped TiO₂ >2x higher than pure TiO₂ Light Illumination Leads to a decrease in crystallite sizes. nih.gov

Advanced Analytical Methodologies for Melamine Hydrochloride Research and Characterization

High-Performance Chromatographic and Mass Spectrometric Techniques for Comprehensive Analysis

High-performance chromatography coupled with mass spectrometry stands as a cornerstone for the analytical investigation of melamine (B1676169) hydrochloride. These methods are renowned for their ability to separate, identify, and quantify melamine and its analogues with a high degree of accuracy and precision, even in complex sample matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the determination of melamine in a variety of complex matrices, including food products. juniperpublishers.com This method offers exceptional sensitivity and selectivity, enabling the detection and quantification of melamine at very low concentrations. juniperpublishers.comagilent.com The coupling of liquid chromatography, which separates the components of a mixture, with tandem mass spectrometry, which provides structural information and precise quantification, results in a highly reliable analytical tool. juniperpublishers.com

The analytical process typically involves sample preparation to extract melamine from the matrix, followed by chromatographic separation and detection by the mass spectrometer. agilent.com LC-MS/MS methods can be tailored to minimize matrix interference, which is crucial when analyzing complex samples like milk and infant formula. agilent.comchromatographytoday.com The use of tandem mass spectrometry (MS/MS) enhances the specificity of the analysis by monitoring specific precursor-to-product ion transitions, which helps to prevent false positive results. juniperpublishers.comscispace.com

Research has demonstrated the robustness of LC-MS/MS for melamine analysis, with methods validated for linearity, recovery, and reproducibility. nih.gov For instance, an interlaboratory study showed acceptable among-laboratory precision for an LC-MS/MS method used to quantify melamine in egg powder and soy protein. nih.gov The limits of detection (LOD) and quantification (LOQ) for melamine are typically in the low parts-per-billion (ppb) range, highlighting the method's high sensitivity. nih.gov

Interactive Data Table: Performance of LC-MS/MS for Melamine Analysis in Food Matrices

| Matrix | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Recovery Range (%) | Reproducibility (RSD(R)) (%) |

| Egg Powder | 0.02 | 0.05 | 97-113 | 5.4-11.7 |

| Soy Protein | 0.02 | 0.05 | 97-113 | 5.4-11.7 |

This table summarizes the performance characteristics of a cleanup-free LC-MS/MS method for the quantification of melamine in egg powder and soy protein, as reported in an interlaboratory study. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another key analytical technique for the detection of melamine. sigmaaldrich.com Due to the low volatility of melamine, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. sigmaaldrich.com This typically involves reacting melamine with a silylating agent to form a trimethylsilyl (TMS) derivative. sigmaaldrich.com

The U.S. Food and Drug Administration (FDA) has adopted a screening method for the GC-MS analysis of melamine and its related compounds in various matrices. sigmaaldrich.com This method involves extraction of the analytes, followed by derivatization and subsequent analysis by GC-MS. sigmaaldrich.com The mass spectrometer can be operated in either scan mode, for general screening, or in selected ion monitoring (SIM) mode, for enhanced sensitivity and specificity. sigmaaldrich.com The formation of TMS derivatives allows for symmetrical peak shapes and low detection levels during GC analysis. sigmaaldrich.com

GC-MS methods have been shown to be effective for the analysis of melamine in diverse samples, including pet food and infant formula. restek.comrestek.com The technique provides good sensitivity and is a reliable tool for both screening and confirmation of melamine. sigmaaldrich.comrestek.com

Interactive Data Table: GC-MS Analysis Parameters for Melamine

| Parameter | Condition |

| Derivatization Agent | BSTFA with 1% TMCS |

| Incubation Temperature | 70 °C |

| Incubation Time | 45 minutes |

| GC Column | Rxi-5Sil MS |

| MS Mode | Selected Ion Monitoring (SIM) |

This table outlines typical experimental conditions for the derivatization and GC-MS analysis of melamine. sigmaaldrich.comrestek.com

Surface Science Techniques for Material Characterization and Interfacial Studies

Surface science techniques are crucial for characterizing the physical and chemical properties of melamine hydrochloride at the material and interfacial levels. These methods provide high-resolution imaging and elemental analysis, offering valuable information on surface morphology, structure, and composition.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology and structure of materials at the micro and nanoscale. In the context of melamine-related research, SEM is often employed to study the surface topography of melamine and its composites. researchgate.netresearchgate.netresearchgate.net SEM images can reveal details about particle shape, size, and surface texture. researchgate.netresearchgate.netresearchgate.net For example, SEM has been used to observe the changes in melamine's morphology after acid treatment. researchgate.netresearchgate.net

TEM, on the other hand, provides higher resolution images and can be used to investigate the internal structure of materials. researchgate.netnih.gov In the study of melamine-based materials, TEM can be used to visualize the dispersion of nanoparticles within a melamine matrix or to examine the fine structure of melamine-formaldehyde aerogels. researchgate.netosti.gov The use of melamine resins as embedding media in electron microscopy has also been explored, highlighting their utility in preparing biological samples for TEM analysis. nih.gov

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. wikipedia.orgmun.ca When a sample is bombarded with an electron beam in an SEM, it emits X-rays with energies characteristic of the elements present. wikipedia.org The EDX detector measures the energy and intensity of these X-rays to determine the elemental composition of the sample. wikipedia.orgmun.ca

EDX can provide qualitative and quantitative elemental analysis, as well as generate elemental maps showing the spatial distribution of different elements on the sample's surface. mun.ca This technique is valuable in melamine research for confirming the elemental composition of synthesized materials and for identifying the presence of other elements in melamine-based composites. researchgate.net The principle of EDX relies on the unique atomic structure of each element, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface topography with nanoscale precision. pressbooks.pub AFM operates by scanning a sharp tip at the end of a flexible cantilever over the sample surface and measuring the forces between the tip and the sample. pressbooks.pub This allows for the characterization of surface features and the measurement of surface roughness. pressbooks.pubsciopen.com

AFM is a non-destructive technique that can be used to analyze both conductive and non-conductive materials. pressbooks.pub In the context of materials science, AFM is a valuable tool for studying the surface morphology of polymers and other materials. pressbooks.pubresearchgate.net It can be used to assess the uniformity of coatings, the size and distribution of particles on a surface, and changes in surface morphology over time. pressbooks.pub The ability of AFM to provide detailed topographical maps makes it a powerful technique for characterizing the surface of melamine-based materials and understanding how their surface properties relate to their function. pressbooks.pub

Thermal Analysis Methods for Material Stability and Decomposition Pathways

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound and its parent compound, melamine, these methods are crucial for determining thermal stability, decomposition mechanisms, and reaction energetics, which are vital for applications such as flame retardants.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It provides quantitative data on thermal events such as melting, crystallization, and decomposition. nih.govtainstruments.com

In the analysis of melamine, DSC reveals significant thermal events. Studies have shown a thermal decomposition peak for melamine at approximately 603.37 K (330.22 °C). ccspublishing.org.cn Another investigation involving a cocrystal showed melamine decomposing around 305 °C. rsc.org The process is characterized by a significant endothermic effect, with one study quantifying it at 81.7 kJ mol⁻¹. researchgate.net This endothermicity is a key factor in the flame-retardant properties of melamine-based materials. The DSC thermogram allows for the precise determination of the peak temperature of these transitions and the associated enthalpy changes (ΔH), offering insight into the material's stability and the energy absorbed during decomposition. ccspublishing.org.cnpku.edu.cn

Table 1: DSC Data for Melamine Decomposition

| Parameter | Reported Value | Significance |

|---|---|---|

| Decomposition Peak Temperature (Tdec) | ~305 - 330 °C | Indicates the temperature of maximum decomposition rate. |

| Enthalpy of Decomposition (ΔHdec) | 81.7 kJ mol⁻¹ | Quantifies the endothermic heat absorbed during decomposition. |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net When coupled with Evolved Gas Analysis (EGA), typically using Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), it becomes a potent tool for profiling decomposition pathways by identifying the gaseous products released at specific temperatures. measurlabs.comwikipedia.org